

A Comparative Guide to Certified Reference Materials for Phenmedipham Analysis

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Compound of Interest

Compound Name: *Phenmedipham-d3*

Cat. No.: *B15622560*

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For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of analytical measurements are paramount. The use of high-quality Certified Reference Materials (CRMs) is fundamental to achieving this precision, particularly in the quantitative analysis of substances like the herbicide Phenmedipham. This guide provides an objective comparison of commercially available Phenmedipham CRMs and the analytical methodologies for their use, supported by experimental data from various sources.

Comparison of Phenmedipham Certified Reference Materials

Several reputable suppliers offer CRMs for Phenmedipham analysis, each with its own specifications and certifications. The choice of a suitable CRM depends on the specific requirements of the analytical method and the laboratory's quality assurance protocols. Below is a summary of Phenmedipham CRMs from leading providers.

Supplier	Product Name/Grade	Form	Concentration/Purity	Certification	CAS Number
Sigma-Aldrich (Merck)	Phenmedipham, TraceCERT®	Neat Solid	Not specified, certified content on certificate	ISO/IEC 17025, ISO 17034	13684-63-4
HPC Standards	Phenmedipham	Neat Solid	High Purity	ISO 17034	13684-63-4
Phenmedipham solution	Solution	100 µg/mL in Acetonitrile	ISO 17034	13684-63-4	
Phenmedipham solution	Solution	100 µg/mL in Methanol	ISO 17034	13684-63-4	
AccuStandard	Phenmedipham	Neat Solid	Not specified	ISO 17034	13684-63-4
Phenmedipham	Solution	100 µg/mL in MeOH	ISO 17034	13684-63-4	
Phenmedipham	Solution	1000 µg/mL in Acetonitrile (0.1% Formic acid)	ISO 17034	13684-63-4	
LGC Standards	Phenmedipham	Not specified	Not specified	Not specified	13684-63-4

Performance Data in Analytical Methods

The performance of Phenmedipham CRMs is typically evaluated through the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Key validation parameters include linearity, accuracy (recovery), limit of detection (LOD), and limit of quantitation (LOQ).

A comparative guide on analytical methods for Phenmedipham quantification highlights the performance of HPLC-UV and LC-MS/MS techniques. While the specific CRM used in each study is not always mentioned, the data provides a benchmark for what to expect when using a high-quality standard.

Validation Parameter	HPLC-UV	LC-MS/MS	Regulatory Guideline (ICH Q2(R1))
Specificity	Method demonstrates selectivity for phenmedipham.	High specificity due to mass-to-charge ratio detection.	The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (Range)	0.005 - 10 µg/mL	0.010 - 0.200 mg/kg	A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (Recovery)	80.8 - 98.7%	83.7% (at 0.01 mg/kg)	The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Limit of Detection (LOD)	2.7 µg/mL	Not explicitly found in a comparable format	The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily

quantitated as an
exact value.

**Limit

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